2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile
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Overview
Description
2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a diazenyl group, a chlorophenyl group, and a benzonitrile moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazenyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and distillation, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Known for its applications in nonlinear optics and electro-optic devices.
Cetirizine Related Compound G: Used in pharmaceutical research and known for its antihistamine properties.
Uniqueness
2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl and benzonitrile moieties make it particularly versatile for various synthetic and research applications .
Properties
Molecular Formula |
C16H10ClN3O2 |
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Molecular Weight |
311.72 g/mol |
IUPAC Name |
2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile |
InChI |
InChI=1S/C16H10ClN3O2/c17-13-7-5-11(6-8-13)16(22)15(10-21)20-19-14-4-2-1-3-12(14)9-18/h1-8,10,21H/b15-10-,20-19? |
InChI Key |
YPSIEHZUSHJZSO-BOKMQSFHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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